

Unveiling the Crystalline Nature of Tetraethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetraethylammonium Bromide	
Cat. No.:	B042051	Get Quote

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the physical characteristics of **Tetraethylammonium Bromide** (TEAB) crystals, a compound of significant interest to researchers, scientists, and professionals in drug development. This document collates crystallographic, spectroscopic, and thermal analysis data to offer a comprehensive understanding of its solid-state properties.

Tetraethylammonium Bromide (C₈H₂₀NBr) is a quaternary ammonium salt that presents as a white, crystalline solid.[1] It is known for its solubility in water and its role in various chemical and pharmacological studies.[1] Understanding the precise physical characteristics of its crystalline form is crucial for its application and development.

Crystallographic Properties

The crystal structure of **Tetraethylammonium Bromide** has been determined through single-crystal X-ray diffraction, revealing a distorted tetrahedral geometry around the central nitrogen atom.[1] At low temperatures, TEAB exhibits a trigonal crystal structure.[2]

Crystal Structure and Unit Cell Parameters

The low-temperature phase of TEAB crystallizes in a trigonal system. The bromide and tetraethylammonium ions are arranged in alternating layers perpendicular to the c-axis.[2]



Crystallographic Parameter	Value
Crystal System	Trigonal[2]
Selected Bond Lengths (Å)	
N-C1	1.518 (3)[2]
C1-C2	1.514 (3)[2]
N-C3	1.514 (3)[2]
C3-C4	1.519 (4)[2]
**Selected Bond Angles (°) **	
C1-N-C1i	107.3 (3)[2]
C3-N-C3i	106.3 (3)[2]
C1-N-C3	110.71 (15)[2]
C1-N-C3i	110.92 (15)[2]
C2-C1-N	115.0 (2)[2]
N-C3-C4	113.9 (2)[2]

Symmetry code: (i) 2/3 - x, 1/3 - x + y, 1/3 - z. Data obtained from low-temperature single-crystal X-ray diffraction.[2]



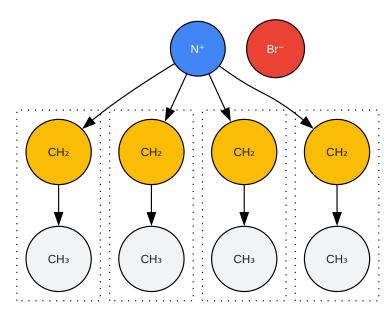


Fig. 1: Simplified 2D representation of the Tetraethylammonium Bromide ionic pair.

Click to download full resolution via product page

Caption: Simplified 2D representation of the Tetraethylammonium Bromide ionic pair.

General Physical Properties

Property	- Value	Reference
Appearance	White crystalline solid	[1]
Molar Mass	210.16 g/mol	[1]
Melting Point	286 °C (decomposes)	[1]
Solubility	Soluble in water	[1]
Density	~1.4 g/cm³	[1]

Spectroscopic Analysis



Spectroscopic techniques are essential for confirming the molecular structure and understanding the vibrational modes of the TEAB crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TEAB reveals characteristic peaks corresponding to the vibrations of the tetraethylammonium cation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations within the crystal lattice. Studies on tetraethylammonium polybromides have shown distinct Raman spectra in the 100-400 cm⁻¹ range, which are sensitive to the structure of the polybromide anions.[3]

Thermal Analysis

Thermal analysis techniques are employed to investigate the stability and phase behavior of TEAB crystals upon heating.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the temperatures and enthalpies of phase transitions. For TEAB, this would be particularly useful to study any solid-solid phase transitions before its decomposition.

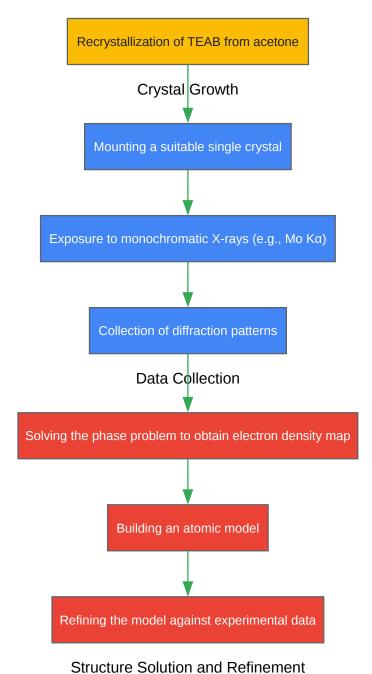
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For TEAB, TGA can pinpoint the onset of decomposition and provide information on its thermal stability.

Experimental Protocols Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of TEAB is achieved through SC-XRD.





Structure Solution and Neimernent

Fig. 2: Experimental workflow for Single-Crystal X-ray Diffraction.

Click to download full resolution via product page

Caption: Experimental workflow for Single-Crystal X-ray Diffraction.



- Crystal Growth: High-quality single crystals of TEAB are grown by repeated recrystallization from a suitable solvent, such as acetone.
- Crystal Selection and Mounting: A well-formed, single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and then exposed to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Spectroscopic and Thermal Analysis Protocols

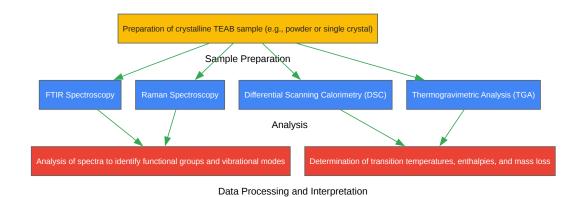


Fig. 3: General workflow for spectroscopic and thermal analysis.



Click to download full resolution via product page

Caption: General workflow for spectroscopic and thermal analysis.

FTIR Spectroscopy: A small amount of the crystalline TEAB sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy: A crystalline sample is placed under a Raman microscope and irradiated with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

Differential Scanning Calorimetry (DSC): A small, weighed amount of the TEAB sample is placed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA): A weighed sample of TEAB is placed in a TGA furnace. The temperature is increased at a constant rate under a controlled atmosphere, and the mass of the sample is continuously monitored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetraethylammonium bromide Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Raman spectroscopic investigation of tetraethylammonium polybromides PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Crystalline Nature of Tetraethylammonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042051#physical-characteristics-oftetraethylammonium-bromide-crystals]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com